6-(3-chloro-4-methoxyphenyl)-N-(2,3-dimethylphenyl)-3-ethyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide
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Overview
Description
6-(3-CHLORO-4-METHOXYPHENYL)-N-(2,3-DIMETHYLPHENYL)-3-ETHYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE is a complex organic compound that belongs to the class of triazolothiadiazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of various functional groups, such as chloro, methoxy, and carboxamide, contributes to its unique chemical properties and reactivity.
Preparation Methods
The synthesis of 6-(3-CHLORO-4-METHOXYPHENYL)-N-(2,3-DIMETHYLPHENYL)-3-ETHYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE typically involves multi-step reactions starting from readily available precursors. The synthetic route may include the following steps:
Formation of the triazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carbon disulfide or other sulfur-containing reagents.
Introduction of the phenyl groups: The phenyl groups can be introduced via nucleophilic aromatic substitution reactions.
Functional group modifications: The chloro and methoxy groups can be introduced through halogenation and methylation reactions, respectively.
Final assembly: The final compound is obtained by coupling the triazole-thiadiazine core with the desired phenyl groups under suitable reaction conditions.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
6-(3-CHLORO-4-METHOXYPHENYL)-N-(2,3-DIMETHYLPHENYL)-3-ETHYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The chloro group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Scientific Research Applications
6-(3-CHLORO-4-METHOXYPHENYL)-N-(2,3-DIMETHYLPHENYL)-3-ETHYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its diverse biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Biological Studies: It is used in biological assays to investigate its effects on various cellular pathways and molecular targets.
Chemical Research: The compound serves as a valuable intermediate in the synthesis of other complex molecules and is used in the development of new synthetic methodologies.
Industrial Applications: It may find applications in the development of new materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 6-(3-CHLORO-4-METHOXYPHENYL)-N-(2,3-DIMETHYLPHENYL)-3-ETHYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes or receptors: It can inhibit or activate specific enzymes or receptors, leading to modulation of cellular processes.
Interfering with DNA or RNA: The compound may interact with nucleic acids, affecting gene expression and protein synthesis.
Modulating signaling pathways: It can influence various signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
6-(3-CHLORO-4-METHOXYPHENYL)-N-(2,3-DIMETHYLPHENYL)-3-ETHYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE can be compared with other similar compounds, such as:
Triazolothiadiazines: These compounds share the triazole-thiadiazine core structure and exhibit similar biological activities.
Phenyl-substituted triazoles: Compounds with phenyl groups attached to the triazole ring may have comparable chemical properties and reactivity.
Carboxamide derivatives: Compounds with carboxamide functional groups may show similar reactivity in chemical reactions and biological assays.
The uniqueness of 6-(3-CHLORO-4-METHOXYPHENYL)-N-(2,3-DIMETHYLPHENYL)-3-ETHYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE lies in its specific combination of functional groups and the resulting chemical and biological properties.
Properties
Molecular Formula |
C22H24ClN5O2S |
---|---|
Molecular Weight |
458.0 g/mol |
IUPAC Name |
6-(3-chloro-4-methoxyphenyl)-N-(2,3-dimethylphenyl)-3-ethyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide |
InChI |
InChI=1S/C22H24ClN5O2S/c1-5-18-25-26-22-28(18)27-19(14-9-10-17(30-4)15(23)11-14)20(31-22)21(29)24-16-8-6-7-12(2)13(16)3/h6-11,19-20,27H,5H2,1-4H3,(H,24,29) |
InChI Key |
XTUHCJHIBJEMJR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C2N1NC(C(S2)C(=O)NC3=CC=CC(=C3C)C)C4=CC(=C(C=C4)OC)Cl |
Origin of Product |
United States |
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